molecular formula C16H15FN4O2S2 B3533760 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No. B3533760
M. Wt: 378.4 g/mol
InChI Key: VMESMVSHEACTRW-UHFFFAOYSA-N
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Description

“4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole” is a complex organic compound. It consists of a 2,1,3-benzothiadiazole core, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . This core is modified with a sulfonyl group that is connected to a 1-piperazinyl group, which in turn is connected to a 4-fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,1,3-benzothiadiazole core. This core can be prepared from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The 4-fluorophenyl-piperazinyl group could be synthesized separately and then attached to the benzothiadiazole core via a sulfonyl linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 2,1,3-benzothiadiazole core, with the sulfonyl-piperazinyl-fluorophenyl group attached at the 4-position . The fluorophenyl group would introduce an electron-withdrawing character, which could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

As an aromatic compound, 2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . The presence of the sulfonyl-piperazinyl-fluorophenyl group could further influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could enhance the compound’s lipophilicity, while the piperazinyl group could influence its basicity .

Future Directions

Future research could explore the potential applications of this compound, given its interesting structure and properties. For instance, its antibacterial activity could be further investigated, and it could be evaluated for potential use in medical or agricultural applications .

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S2/c17-12-4-6-13(7-5-12)20-8-10-21(11-9-20)25(22,23)15-3-1-2-14-16(15)19-24-18-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMESMVSHEACTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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